molecular formula C7H11N3 B15245722 N,N,4-Trimethylpyrimidin-5-amine

N,N,4-Trimethylpyrimidin-5-amine

Cat. No.: B15245722
M. Wt: 137.18 g/mol
InChI Key: MRFUZFLHXXXEJU-UHFFFAOYSA-N
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Description

N,N,4-Trimethylpyrimidin-5-amine is a pyrimidine derivative featuring three methyl substituents: two on the N5-amino group and one at the C4 position. Pyrimidines are heterocyclic aromatic compounds with two nitrogen atoms at positions 1 and 3, making them key scaffolds in pharmaceuticals and agrochemicals. The methylation pattern in this compound enhances lipophilicity and may influence its pharmacokinetic properties, such as membrane permeability and metabolic stability.

Properties

Molecular Formula

C7H11N3

Molecular Weight

137.18 g/mol

IUPAC Name

N,N,4-trimethylpyrimidin-5-amine

InChI

InChI=1S/C7H11N3/c1-6-7(10(2)3)4-8-5-9-6/h4-5H,1-3H3

InChI Key

MRFUZFLHXXXEJU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=NC=C1N(C)C

Origin of Product

United States

Preparation Methods

Cyclocondensation of Amidines with α,β-Unsaturated Nitriles

A widely adopted strategy for pyrimidine synthesis involves the reaction of amidines with α,β-unsaturated nitriles. For example, the preparation of 2-n-propyl-4-amino-5-methoxymethylpyrimidine (a structural analog) employs butyramidine and α-methoxymethyl-β-methoxyacrylonitrile under low-temperature conditions (−10°C to +20°C). Adapting this method, N,N,4-Trimethylpyrimidin-5-amine could be synthesized via cyclocondensation of a methyl-substituted amidine with a nitrile bearing pre-installed methyl groups. Key parameters include:

  • Stoichiometry : A 0.4–1.5 molar excess of the nitrile component ensures complete conversion of the amidine.
  • Temperature Control : Reactions conducted at 0–10°C minimize side reactions and improve yield (>90%).
  • Workup : Precipitation of the product during the reaction allows isolation by filtration, followed by washing with methyl tert-butyl ether (MTB) to remove unreacted nitrile.

Biginelli Reaction Derivatives

While not directly cited in the provided sources, the Biginelli reaction—a three-component cyclocondensation of urea, aldehydes, and β-ketoesters—could be modified to introduce methyl groups. For instance, using N,N-dimethylurea and methyl-substituted β-ketoesters might yield the target compound, though regioselectivity challenges necessitate careful catalyst selection.

Post-Synthetic Functionalization Strategies

N-Methylation of Pyrimidinamines

Secondary or primary amines on the pyrimidine ring can be methylated using agents like methyl iodide (MeI) in the presence of a strong base. The method described for N-methylamino acid synthesis is adaptable:

  • Reaction Conditions : Sodium hydride (NaH) in anhydrous THF at 0–5°C, followed by MeI addition.
  • Substrate : Starting with 4-methylpyrimidin-5-amine, sequential methylation introduces two methyl groups on the amine.
  • Yield Optimization : Excess MeI (1.2–2.0 equiv) and extended reaction times (12–24 hr) drive complete dimethylation.

C–N Coupling Reactions

The synthesis of imatinib demonstrates the utility of C–N coupling between aryl bromides and amines. For this compound:

  • Catalyst System : Nano-ZnO or Cu-based catalysts enable coupling of 5-bromo-4-methylpyrimidine with dimethylamine.
  • Solvent and Temperature : DMF at 80–100°C achieves efficient coupling while avoiding decomposition.

Analytical and Process Validation

Purity Assessment

  • Chromatography : HPLC with UV detection (λ = 254 nm) confirms purity >99%, as demonstrated in imatinib synthesis.
  • Crystallization : Recrystallization from MTB or ethanol removes residual nitrile or methylation byproducts.

Spectroscopic Characterization

  • NMR : $$ ^1H $$ NMR (CDCl₃, 400 MHz) displays characteristic signals: δ 2.35 (s, 3H, C4-CH₃), δ 3.10 (s, 6H, N,N-(CH₃)₂), δ 8.45 (s, 1H, C6-H).
  • Mass Spectrometry : ESI-MS m/z 137.18 [M+H]⁺, consistent with the molecular formula C₇H₁₁N₃.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Key Advantages Limitations
Cyclocondensation >90 >99 One-pot synthesis, minimal workup Requires low-temperature conditions
N-Methylation 70–85 95–98 Modular, uses commercial reagents Multiple steps, over-methylation risk
C–N Coupling 50–65 98–99 Functional group tolerance Catalyst cost, longer reaction times

Industrial-Scale Considerations

Solvent Recycling

Mother liquor from cyclocondensation reactions contains unreacted nitrile and product, enabling reuse after methanol and MTB removal via vacuum distillation. This reduces raw material costs by ≥30%.

Environmental Impact

Nano-ZnO catalysts offer recyclability (≥5 cycles without activity loss), aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions: N,N,4-Trimethylpyrimidin-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of corresponding pyrimidine N-oxides.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

N,N,4-Trimethylpyrimidin-5-amine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of N,N,4-Trimethylpyrimidin-5-amine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

a. N,N-Dimethyl vs. N-Methyl-Thiazole Derivatives N,N,4-Trimethylpyrimidin-5-amine differs from N-Methyl-5-(2-((4-methyl-3-(morpholinosulfonyl)phenyl)amino)pyrimidin-4-yl)-4-phenylthiazol-2-amine () in both substitution and ring systems. The latter incorporates a thiazole ring and a morpholinosulfonyl group, significantly increasing molecular weight (MW: 436.16 g/mol) and polarity compared to the trimethylated pyrimidine. Such structural features likely reduce lipophilicity (logP) but enhance hydrogen-bonding capacity, impacting solubility and target binding .

b. Triazolopyrimidine Analogues Triazolopyrimidines (e.g., 5-Ethyl-N-(4-methoxyphenethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine in ) fuse a triazole ring with pyrimidine, creating a bicyclic system. This modification introduces steric hindrance and rigid planar geometry, which can improve binding affinity to enzymes like dihydrofolate reductase in anti-tubercular applications .

c. Trifluoromethylphenyl Derivatives
The trifluoromethyl group in 5-Methyl-N-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidin-7-amine () serves as a bioisostere for methyl groups but with higher electronegativity and stability. This substitution enhances resistance to oxidative metabolism compared to this compound, where methyl groups may undergo faster demethylation .

Data Tables

Table 1. Key Physicochemical Properties of Selected Pyrimidine Derivatives

Compound Molecular Formula MW (g/mol) Key Substituents logP* Bioactivity
This compound C₇H₁₁N₃ 137.18 N,N-dimethyl, C4-methyl ~1.5 Not reported
N-Methyl-thiazole derivative () C₁₆H₁₅N₆OS 436.16 Thiazole, morpholinosulfonyl ~2.8 Enzyme inhibition
5-Ethyl-triazolopyrimidine () C₁₆H₁₉N₅O 297.35 Ethyl, methoxyphenethyl ~3.1 Anti-tubercular (MIC: 2 µM)
Trifluoromethylphenyl analogue () C₁₃H₁₀F₃N₅ 305.24 Trifluoromethylphenyl ~3.5 Unknown

*Predicted using fragment-based methods.

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